Ethyl 6-bromo-2-quinoxalinecarboxylate
Description
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
ethyl 6-bromoquinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)10-6-13-9-5-7(12)3-4-8(9)14-10/h3-6H,2H2,1H3 |
InChI Key |
HNQQIDFGPKIABL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 6-bromo-2-quinoxalinecarboxylate differs from analogs in substituent positions, ring systems, and functional groups (Table 1). For example:
- Ethyl 6-bromoisoquinoline-3-carboxylate (CAS 660830-62-6, similarity 0.97) replaces the quinoxaline core with an isoquinoline system, altering electronic properties and steric interactions.
- Ethyl 4-bromoquinoline-2-carboxylate (similarity 0.94) shifts the bromine to position 4 on a quinoline backbone, reducing similarity due to distinct ring connectivity.
Table 1: Key Structural Analogs and Properties
Q & A
Q. What are the primary synthetic routes for Ethyl 6-bromo-2-quinoxalinecarboxylate?
The synthesis typically involves bromination and esterification of quinoxaline precursors. A common method starts with chloromethylation of 2-chloroquinoxaline using brominating agents like N-bromosuccinimide (NBS) in acetic acid, followed by esterification with ethyl chloroformate. Alternative routes employ phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) to introduce substituents at the 6-position . For example:
- Step 1 : Bromination of 2-chloroquinoxaline with NBS in chloroform at 60°C yields 6-bromo-2-chloroquinoxaline.
- Step 2 : Esterification via nucleophilic substitution using ethyl alcohol and a base (e.g., K₂CO₃) in anhydrous THF .
| Method | Reagents | Conditions |
|---|---|---|
| Bromination | NBS, CHCl₃ | 60°C, 12 h |
| Esterification | Ethyl chloroformate, K₂CO₃ | THF, RT, 6 h |
Q. How is the molecular structure of this compound characterized?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and crystal packing. Complementary techniques include:
Q. What are the key biological or chemical applications of this compound?
It serves as a precursor for bioactive quinoxaline derivatives, including kinase inhibitors and antimicrobial agents. The bromine atom enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows hydrolytic conversion to carboxylic acids for drug derivatization .
Advanced Research Questions
Q. How can conflicting data on bromination efficiency be resolved during synthesis?
Contradictions in bromination yields (e.g., NBS vs. Br₂) often arise from solvent polarity and temperature. For example:
- NBS in CHCl₃ provides regioselective bromination but requires rigorous anhydrous conditions.
- Br₂ in acetic acid may lead to di-brominated byproducts. Mitigation strategies include monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 substrate:NBS) .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the bromine and ester groups. The LUMO energy at C6 indicates susceptibility to nucleophilic attack, supporting its use in Pd-catalyzed couplings .
Q. How can byproduct formation during esterification be minimized?
Common byproducts (e.g., hydrolyzed carboxylic acids) arise from moisture exposure. Strategies include:
- Using molecular sieves or anhydrous solvents.
- Quenching reactions with ice-cold water to precipitate pure ester .
Q. What solvent systems optimize solubility for crystallization?
The compound’s limited solubility in polar solvents (e.g., water) necessitates mixed systems:
Q. How are crystallographic disorders addressed in SHELX refinement?
For twinned crystals, the TWIN command in SHELXL resolves overlapping reflections. Anisotropic displacement parameters (ADPs) refine bromine and ester group positions, with R-factors < 5% indicating high reliability .
Q. What structure-activity relationships (SAR) guide medicinal chemistry applications?
- Bromine at C6 : Enhances halogen bonding with target proteins (e.g., kinase ATP pockets).
- Ester at C2 : Modifies bioavailability; hydrolysis to carboxylic acid improves water solubility .
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